molecular formula C27H30O14 B1683530 Yuankanin CAS No. 77099-20-8

Yuankanin

Cat. No. B1683530
CAS RN: 77099-20-8
M. Wt: 578.5 g/mol
InChI Key: ZKIXACXWZQFVAB-MUCJXJSVSA-N
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Description

Yuankanin is a natural product, specifically a type of glycoside compound . It is widely found in some plants, such as coriander seeds and pepper . Yuankanin is a white or pale yellow crystalline powder, soluble in water and some organic solvents . It is stable in acidic conditions but decomposes in alkaline environments .


Synthesis Analysis

The preparation method of Yuankanin is usually obtained by extracting Yuankanin-rich plant materials, such as coriander seeds or pepper, through the steps of extraction, purification, and crystallization .


Molecular Structure Analysis

Yuankanin is a genkwanin-5-bioside . The structure of Yuankanin was elucidated by analysis of its 1D and 2D NMR and MS data .


Physical And Chemical Properties Analysis

Yuankanin has a molecular formula of C27H30O14 and a molar mass of 578.52 . It has a boiling point of 906°C at 760 mmHg . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .

properties

IUPAC Name

2-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c1-36-13-6-17-20(14(29)8-16(39-17)11-2-4-12(28)5-3-11)18(7-13)40-27-25(35)23(33)22(32)19(41-27)10-38-26-24(34)21(31)15(30)9-37-26/h2-8,15,19,21-28,30-35H,9-10H2,1H3/t15-,19-,21+,22-,23+,24-,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIXACXWZQFVAB-MUCJXJSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(CO4)O)O)O)O)O)O)C(=O)C=C(O2)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)O)O)C(=O)C=C(O2)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90227880
Record name Yuankanin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Yuankanin

CAS RN

77099-20-8
Record name Yuankanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077099208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Yuankanin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
S Ayers, DL Zink, K Mohn, JS Powell, CM Brown… - Phytochemistry, 2008 - Elsevier
… The two major flavones produced by this plant were also isolated and identified as yuankanin (4) and amentoflavone (5). A number of flavones related to the compounds isolated from S. …
Number of citations: 72 www.sciencedirect.com
W Tang, G Eisenbrand, W Tang… - Chinese Drugs of Plant …, 1992 - Springer
… Yuankanin is a genkwanin-5-bioside, the sugar moiety being composed of xylose and glucose. Yuankanin was first isolated from the root bark of D. genkwa with a yield of about 0.1 % [3…
Number of citations: 2 link.springer.com
J Ferrari, C Terreaux, S Sahpaz, JD Msonthi… - Phytochemistry, 2000 - Elsevier
… ,3,4′,5,6-pentahydroxybenzophenone-4-C-glucoside and 2,4′,6-trihydroxy-4-methoxybenzophenone-2-O-glucoside, together with mangiferin, kaempferol-3-O-glucoside, yuankanin …
Number of citations: 85 www.sciencedirect.com
AR Gohari, S Saeidnia… - Australian Journal of …, 2009 - researchgate.net
Stelleropsis genus belongs to Thymelaeaceae and has two species in Iran of which S. iranica Pobed. subsp. Iranica Bonge (aerial parts) were collected from the North-East of Iran and …
Number of citations: 13 www.researchgate.net
A Simamora, AW Santoso… - Thai Journal of …, 2021 - tjps.pharm.chula.ac.th
Pereskia bleo is proposed for a functional food due to its health benefits. Its bioactive compounds and bioactivities need to be understood. This study aimed to identify the bioactive …
Number of citations: 0 www.tjps.pharm.chula.ac.th
S Soltani, I Koubaa, I Dhouib… - Chemistry & …, 2023 - Wiley Online Library
… glycoside identified as hypolaetin 8‐O‐β‐D‐galactopyranoside (4) along with five known compounds, daphnoretin (1), triumbelletin (2), genkwanin (3), tiliroside (5) and yuankanin (6). …
Number of citations: 5 onlinelibrary.wiley.com
AR Gohari, S Saeidnia… - Daru: Journal of …, 2011 - ncbi.nlm.nih.gov
… iranica resulting in the identification of syringin, yuankanin, syringaresinol, syringinoside,β-sitosterol and gengkwanin was reported (9). In this article, separation and identification of …
Number of citations: 25 www.ncbi.nlm.nih.gov
TA Nigatu, M Afework, K Urga… - BMC …, 2017 - bmcresnotes.biomedcentral.com
… [28] isolated several flavonol glycosides including kaempferol-3-O-glucoside, yuankanin and manniflavanone from the methanol extract of the aerial parts of G. involucrata. …
Number of citations: 37 bmcresnotes.biomedcentral.com
A Kalbessa, A Dekebo, H Tesso, T Abdo… - Journal of tropical …, 2019 - hindawi.com
The genus Gnidia, with species close to 152, is traditionally used to treat wide ranges of ailments in humans and animals. Gnidia involucrata is one of the species found in Ethiopia and …
Number of citations: 8 www.hindawi.com
YG Yu, XY Guo, XY Li, DD Dai, XR Xu… - Chemistry & …, 2021 - Wiley Online Library
Dioscorea polystachya, named Chinese yam, is widely cultivated as a functional food and natural medicine in China. There is currently little information about the chemical …
Number of citations: 8 onlinelibrary.wiley.com

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